3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile is a heterocyclic compound with significant importance in organic synthesis and pharmaceutical chemistry. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a carbonitrile group attached to an imidazo[1,2-a]pyridine scaffold. The molecular formula of this compound is C9H3BrF3N3, and it has a molecular weight of 290.04 g/mol .
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile are currently unknown. This compound is a derivative of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Given that imidazo[1,2-a]pyridines are often used in pharmaceutical chemistry , it is likely that this compound could interact with various biochemical pathways
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As a derivative of imidazo[1,2-a]pyridines, it may share some of the biological activities of other compounds in this class
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C , suggesting that temperature and oxygen levels could affect its stability. Other factors, such as pH and the presence of other chemicals, could also influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile typically involves the bromination of an imidazo[1,2-a]pyridine intermediate. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromoimidazo[1,2-a]pyridine
Uniqueness
3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile is unique due to the presence of the carbonitrile group, which provides additional sites for chemical modification and enhances its reactivity.
Properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF3N3/c10-7-4-15-8-5(3-14)1-2-6(16(7)8)9(11,12)13/h1-2,4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMODVQFTPGJASV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C(=C1)C(F)(F)F)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.